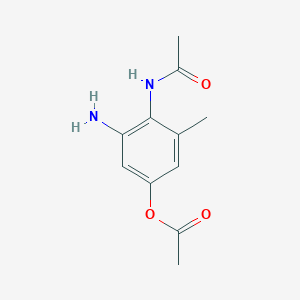![molecular formula C10H19NOS B12535849 (2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine CAS No. 736947-20-9](/img/structure/B12535849.png)
(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine is a chiral aziridine compound characterized by its three-membered ring structure containing nitrogen. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis. This particular compound is notable for its stereochemistry, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aziridines can be synthesized through several methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing aziridines.
Industrial Production Methods
Industrial production of aziridines often involves the cyclization of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions with various nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen nucleophiles.
Oxidation and Reduction: Aziridines can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Substitution Reactions: Aziridines can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, thiols, and halides.
Oxidizing Agents: Agents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic ring opening with amines can produce amino alcohols, while oxidation can yield aziridine N-oxides .
Aplicaciones Científicas De Investigación
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of aziridines often involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of more stable products. This reactivity is due to the high ring strain and the presence of the nitrogen atom, which can stabilize the transition state during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylates: These compounds have similar reactivity but differ in their substituents and applications.
Aziridine-2-lactones: These compounds are used in different synthetic applications and have distinct reactivity profiles.
Uniqueness
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine is unique due to its specific stereochemistry, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in asymmetric synthesis and other specialized applications .
Propiedades
Número CAS |
736947-20-9 |
|---|---|
Fórmula molecular |
C10H19NOS |
Peso molecular |
201.33 g/mol |
Nombre IUPAC |
(2S,3S)-1-[(R)-tert-butylsulfinyl]-2-ethenyl-3-ethylaziridine |
InChI |
InChI=1S/C10H19NOS/c1-6-8-9(7-2)11(8)13(12)10(3,4)5/h6,8-9H,1,7H2,2-5H3/t8-,9-,11?,13+/m0/s1 |
Clave InChI |
WYYLBHCQSBTESX-DZRWIUDYSA-N |
SMILES isomérico |
CC[C@H]1[C@@H](N1[S@](=O)C(C)(C)C)C=C |
SMILES canónico |
CCC1C(N1S(=O)C(C)(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


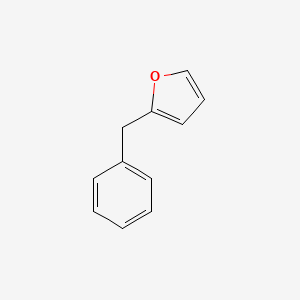
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
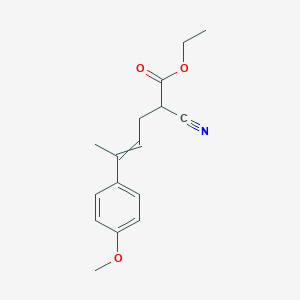
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
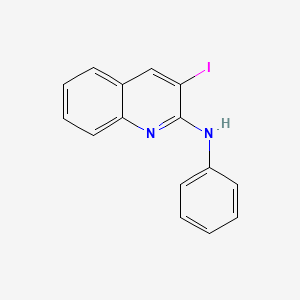
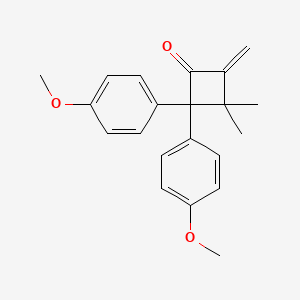
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
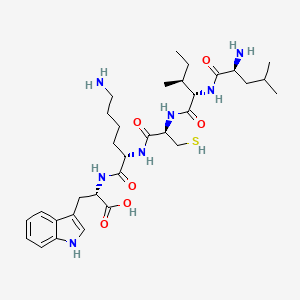
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
